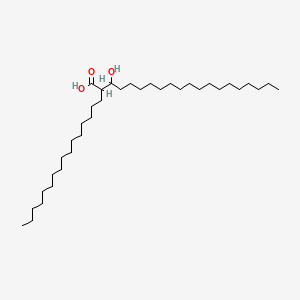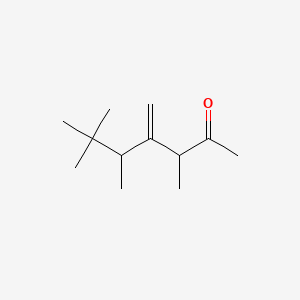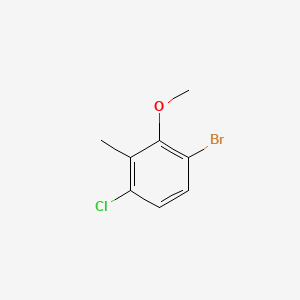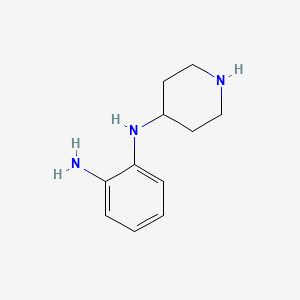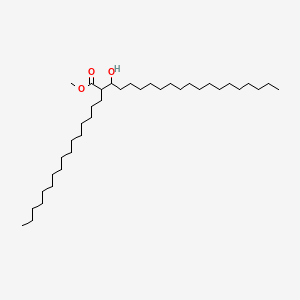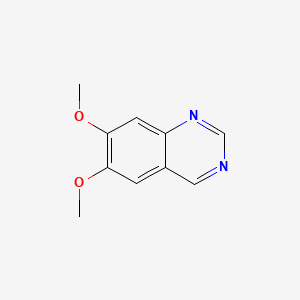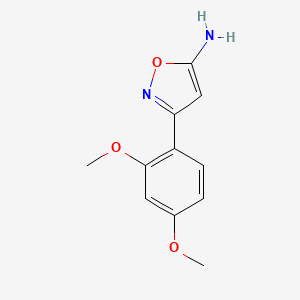
3-(2,4-二甲氧基苯基)-1,2-噁唑-5-胺
描述
- 3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-amine is an organic compound.
- It is an analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups.
- It is also closely related to mescaline, which is 3,4,5-trimethoxyphenethylamine.
Synthesis Analysis
- The synthesis of this compound involves the reaction of appropriate starting materials under specific conditions. Detailed synthetic pathways would require further literature research.
Molecular Structure Analysis
- Chemical Formula : C₁₁H₁₄O₄
- Molecular Weight : 210.23 g/mol
- IUPAC Name : 3-(2,4-dimethoxyphenyl)-1,2-oxazol-5-amine
Chemical Reactions Analysis
- Specific chemical reactions involving this compound would depend on its functional groups and reactivity. Further studies are needed to explore its reactivity.
Physical And Chemical Properties Analysis
- Melting Point : 100-104 °C (lit.)
- Boiling Point : 352 °C
- Density : 1.159 g/cm³
- Flash Point : 136 °C
科学研究应用
-
Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Application : This compound is a new derivative of “heterostilbene”. It was synthesized as an unprecedented side product of the Biginelli reaction between 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and urea .
- Method of Application : The synthesis involved the Biginelli reaction, which is a multicomponent reaction used to synthesize dihydropyrimidinone (DHPM) derivatives in a one-step reaction from three components—an aldehyde, a carbonyl compound possessing the acidic C-H moiety, and urea or its derivatives—under acidic reaction conditions .
- Results : The molecular structure of the compound was established by FTIR, HRESIMS, 1D, and 2D NMR .
-
N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives
- Application : These derivatives were synthesized based on the dithiolopyrrolone scaffold and were found to inhibit bacterial RNA polymerase (RNAP). They displayed potent antimicrobial activity against Gram-positive bacteria of Staphylococcus aureus and Streptococcus pneumoniae .
- Method of Application : The synthesis of these derivatives was achieved through a series of chemical reactions, including amidation .
- Results : The most promising compound showed potent antibacterial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP with MIC values in the range of 0.125–2 μg/mL, and potent inhibitory activity against Escherichia coli RNAP with IC50 value of 19.4 ± 1.3 μM .
-
Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Application : This compound is a new derivative of “heterostilbene”. It was synthesized as an unprecedented side product of the Biginelli reaction between 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and urea .
- Method of Application : The synthesis involved the Biginelli reaction, which is a multicomponent reaction used to synthesize dihydropyrimidinone (DHPM) derivatives in a one-step reaction from three components—an aldehyde, a carbonyl compound possessing the acidic C-H moiety, and urea or its derivatives—under acidic reaction conditions .
- Results : The molecular structure of the compound was established by FTIR, HRESIMS, 1D, and 2D NMR .
-
(2E)-3-(3,4-Dimethoxyphenyl)acrylic acid
- Application : This compound is a derivative of cinnamic acid and is used in various chemical reactions due to its conjugated double bond and the presence of carboxylic acid group .
- Method of Application : The compound can be synthesized through various methods including the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acetic anhydride in the presence of a base .
- Results : The compound is characterized by its molecular formula C11H12O4 and has been used in various chemical reactions .
-
3-(3,4-Dimethoxyphenyl)propionic acid
- Application : This compound, also known as 3,4-Dimethoxyhydrocinnamic acid, forms complex with copper (II). It was used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .
- Method of Application : The compound can be synthesized through various methods including the reduction of the corresponding aldehyde or ketone .
- Results : The compound showed promising results in inducing γ globin gene expression in reporter assays and erythropoiesis in vivo .
-
Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Application : This compound is a new derivative of “heterostilbene”. It was synthesized as an unprecedented side product of the Biginelli reaction between 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and urea .
- Method of Application : The synthesis involved the Biginelli reaction, which is a multicomponent reaction used to synthesize dihydropyrimidinone (DHPM) derivatives in a one-step reaction from three components—an aldehyde, a carbonyl compound possessing the acidic C-H moiety, and urea or its derivatives—under acidic reaction conditions .
- Results : The molecular structure of the compound was established by FTIR, HRESIMS, 1D, and 2D NMR .
-
(2E)-3-(3,4-Dimethoxyphenyl)acrylic acid
- Application : This compound is a derivative of cinnamic acid and is used in various chemical reactions due to its conjugated double bond and the presence of carboxylic acid group .
- Method of Application : The compound can be synthesized through various methods including the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acetic anhydride in the presence of a base .
- Results : The compound is characterized by its molecular formula C11H12O4 and has been used in various chemical reactions .
-
3-(3,4-Dimethoxyphenyl)propionic acid
- Application : This compound, also known as 3,4-Dimethoxyhydrocinnamic acid, forms complex with copper (II). It was used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .
- Method of Application : The compound can be synthesized through various methods including the reduction of the corresponding aldehyde or ketone .
- Results : The compound showed promising results in inducing γ globin gene expression in reporter assays and erythropoiesis in vivo .
安全和危害
- Classified as harmful if swallowed (H302).
- Precautions include avoiding skin contact and ingestion.
- Dispose of properly according to waste disposal guidelines.
未来方向
- Further research is needed to explore its potential applications, biological activity, and safety profile.
Remember that this analysis is based on available data, and additional research may provide more insights. Always consult reliable scientific sources for accurate and up-to-date information. 🌟
属性
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-14-7-3-4-8(10(5-7)15-2)9-6-11(12)16-13-9/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZYEWCOLFKKOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396996 | |
| Record name | 3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-amine | |
CAS RN |
501326-00-7 | |
| Record name | 3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



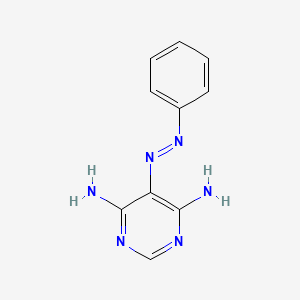
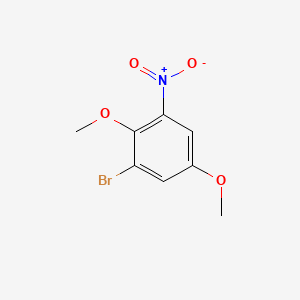
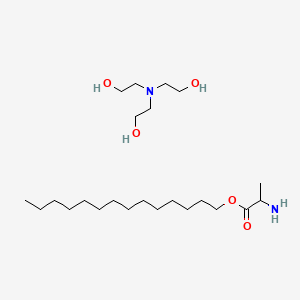

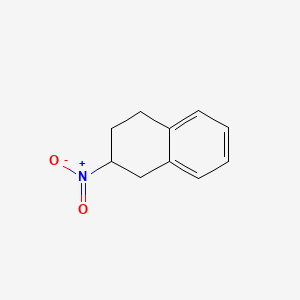
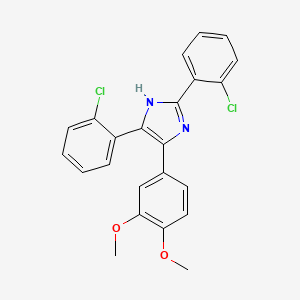
![[2-(1-Methylethyl)phenoxy]acetonitrile](/img/structure/B1622550.png)
